molecular formula C20H19ClN2O2 B6515616 ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate CAS No. 950266-43-0

ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B6515616
CAS No.: 950266-43-0
M. Wt: 354.8 g/mol
InChI Key: LYPHDYDSXGUGSC-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative characterized by a chloro substituent at position 6, a 3-ethylphenylamino group at position 4, and an ethyl ester at position 2. Quinoline scaffolds are renowned for their pharmacological versatility, including antimalarial, anticancer, and antimicrobial activities . The structural modifications in this compound—particularly the 3-ethylphenyl and ester groups—suggest tailored electronic and steric properties that may influence biological efficacy and physicochemical behavior. This analysis compares the compound with its analogues, focusing on synthesis, structural features, and functional implications.

Properties

IUPAC Name

ethyl 6-chloro-4-(3-ethylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-3-13-6-5-7-15(10-13)22-18-12-19(20(24)25-4-2)23-17-9-8-14(21)11-16(17)18/h5-12H,3-4H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPHDYDSXGUGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Amination: The amino group is introduced by reacting the chloroquinoline intermediate with 3-ethylphenylamine under basic conditions.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol and a dehydrating agent like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group (if formed) or the quinoline ring, potentially yielding dihydroquinoline derivatives.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, forming various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimalarial, antibacterial, and anticancer agent due to the biological activity of quinoline derivatives.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding in biochemical assays.

    Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Pharmacology: Studied for its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes such as topoisomerases or kinases, which are crucial for DNA replication and cell division.

    Pathways Involved: The compound can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations
Compound Substituents (Positions) Functional Groups/Modifications Biological Relevance Reference
Target Compound 6-Cl, 4-(3-ethylphenyl)NH, 2-COOEt Ethyl ester, 3-ethylphenylamino Potential prodrug; enhanced lipophilicity
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate 6-Cl, 2-oxo, 4-Ph, 3-COOEt Ketone, phenyl, ester Anticancer leads via crystal packing studies
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid 6-Cl, 4-COOH, 2-(4-isoPrPh) Carboxylic acid, 4-isopropylphenyl Improved solubility for drug formulation
N-(4-bromophenyl)quinoline-2-carboxamide 2-CONH(4-BrPh) Amide, 4-bromophenyl Microwave-assisted synthesis optimization
Phenyl quinoline-2-carboxylate (I) 2-COOPh Phenyl ester Fluorescent properties via DFT studies

Key Observations :

  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid (as seen in ), enhancing bioavailability compared to directly administered acids.
  • Crystal Packing: Analogues like ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate exhibit intermolecular π-π interactions and hydrogen bonding , suggesting the target compound’s 3-ethylphenyl group may disrupt such packing, affecting crystallinity and stability.

Comparison with Classical Methods :

  • Thermal vs. Microwave : Microwave methods reduce reaction times (2 hours vs. 12–24 hours for conventional heating) and improve purity .
  • Catalyst Selection : Heterogeneous catalysts (e.g., KF/Al₂O₃) in enhance yields for sterically hindered substrates, which may benefit the target compound’s synthesis.

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